6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one
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Overview
Description
The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrimidinones and quinolines both participate in a variety of chemical reactions. Pyrimidinones can act as both nucleophiles and electrophiles, and quinolines often undergo electrophilic substitution reactions .Scientific Research Applications
Green and Efficient Synthesis Approaches N. Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. This method emphasizes environmental friendliness and practical simplicity, utilizing p-toluene sulphonic acid as a catalyst for the reaction, which is characterized by its high regioselectivity and the absence of extraction and chromatographic purification steps (N. Poomathi et al., 2015).
Antimicrobial Activity of Sulfur-Substituted Compounds Research by T. Es et al. (2005) on sulfur-substituted pyrrolo[3,4-b]quinolines, including synthesis, chemistry, and preliminary antimicrobial tests, indicates that these compounds exhibit enhanced antimicrobial activity against selected Gram-positive pathogens when a 6-fluoro atom is present in the quinoline moiety. This study provides insights into the potential biological applications of fluorinated quinoline derivatives (T. Es et al., 2005).
Synthetic Pathways and Biological Evaluations A study by K. K. Valluri et al. (2017) involved the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester as a starting material. These compounds were evaluated for their antibacterial ability, indicating the scientific interest in exploring the therapeutic potentials of such derivatives (K. K. Valluri et al., 2017).
Novel Synthetic Derivatives and Anticancer Activities The synthesis of novel derivatives such as thieno[2,3-b]pyridines and quinazoline derivatives highlights the ongoing research in developing new compounds with potential anticancer activities. Studies like those conducted by H. Hafez et al. (2016) demonstrate the utility of microwave-assisted synthesis for creating complex heterocyclic compounds that may have significant biological applications, including anti-inflammatory and anticancer activities (H. Hafez et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-7-9-16(10-8-15)26-18(23)12-19(27)24-21(26)29-13-20(28)25-11-3-5-14-4-1-2-6-17(14)25/h1-2,4,6-10,12H,3,5,11,13,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMXJCSRPHBDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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